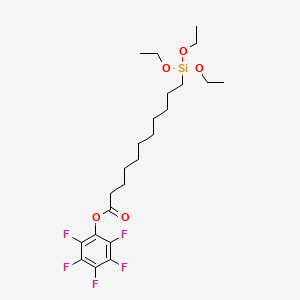

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is a chemical compound with the molecular formula C23H35F5O5Si. It is known for its unique structure, which includes a pentafluorophenyl group and a triethoxysilane group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane typically involves the reaction of pentafluorophenol with decyltriethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group is replaced by other nucleophiles.

Hydrolysis: The triethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

Condensation Reactions: The hydrolyzed product can further react with other silanol-containing compounds to form siloxane bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous or alcoholic solutions at room temperature.

Condensation Conditions: Condensation reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Hydrolysis Products: The primary product of hydrolysis is the corresponding silanol.

Condensation Products: The condensation reactions lead to the formation of siloxane polymers.

Aplicaciones Científicas De Investigación

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.

Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.

Comparación Con Compuestos Similares

Similar Compounds

10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.

10-(Pentafluorophenoxycarbonyl)decyltriisopropoxysilane: Similar structure but with isopropoxy groups instead of ethoxy groups.

Uniqueness

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is unique due to its combination of a pentafluorophenyl group and a triethoxysilane group. This combination imparts distinctive chemical properties, such as high reactivity and the ability to form stable siloxane bonds, making it valuable in various scientific and industrial applications.

Actividad Biológica

10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is a silane compound characterized by its unique structure, which combines a long alkyl chain with a pentafluorophenoxycarbonyl group. This compound has garnered attention in various fields, particularly in materials science and biochemistry, due to its potential biological activity and applications.

Chemical Structure

The molecular formula of this compound is C19H24F5O4Si, and it has a molecular weight of approximately 408.52 g/mol. The presence of the pentafluorophenoxy group is significant as it enhances the hydrophobicity and stability of the compound.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and cellular components. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction may lead to alterations in cellular signaling pathways, influencing various biological processes.

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial effects of silane compounds, derivatives with long alkyl chains demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The incorporation of fluorinated groups often enhances antibacterial efficacy due to increased lipophilicity and membrane disruption.

- Cell Viability Assays : In vitro assays using human cell lines have shown that silanes can influence cell viability and proliferation. The specific effects of this compound on cell lines such as HeLa or fibroblasts require further investigation but may reveal cytotoxic or cytostatic properties depending on concentration and exposure time.

Comparison of Silane Compounds

| Compound Name | Structure Description | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Long-chain alkyl silane with fluorinated group | Hypothetical activity | Needs investigation |

| Octadecyltrichlorosilane | Long-chain alkyl silane | Moderate | >100 µM |

| Trimethylsilane | Short-chain silane | Low | >200 µM |

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 11-triethoxysilylundecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35F5O5Si/c1-4-30-34(31-5-2,32-6-3)16-14-12-10-8-7-9-11-13-15-17(29)33-23-21(27)19(25)18(24)20(26)22(23)28/h4-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFFEEIHQJVCHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35F5O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.